1-(2,5-Difluorophenyl)propan-2-amine
Description
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11F2N/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5-6H,4,12H2,1H3 |
InChI Key |
CPUFOJBJRNFEBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Fluorinated Amphetamines
Fluorine substitution on the phenyl ring significantly influences electronic properties, lipophilicity, and receptor interactions. Below is a comparative analysis of key derivatives:
Methoxy-Substituted Analogues
Methoxy groups increase electron density on the phenyl ring, enhancing serotonin receptor affinity. Examples include:
Halogenated Derivatives with Varied Chains
- 1-(2,4-Difluorophenyl)ethanamine hydrochloride : Shorter carbon chain (ethane vs. propane) and 2,4-difluoro substitution alter steric and electronic profiles .
- 1-[4-(2-Fluoroethyl)-2,5-dimethoxyphenyl]propan-2-amine : Combines methoxy and fluoroethyl groups, increasing molecular weight (241.30 g/mol) and complexity .
Physicochemical and Analytical Comparisons
- NMR Detection : Fluorine atoms cause distinct splitting patterns. For example, 2-FA and 4-FA show unique ¹H-NMR shifts due to ortho/para fluorine effects, while 2,5-difluoro derivatives exhibit coupled splitting across the aromatic ring .
- Stability : Fluorine’s electronegativity may reduce oxidative metabolism, prolonging half-life relative to methoxy-substituted compounds .
Preparation Methods
Enzymatic Conversion of Ketone Precursors
Amine dehydrogenases (AmDHs) have emerged as powerful tools for the reductive amination of ketones to amines. For 1-(2,5-Difluorophenyl)propan-2-amine, the corresponding ketone precursor, 1-(2,5-Difluorophenyl)propan-2-one, undergoes enzymatic conversion in the presence of ammonium formate and a formate dehydrogenase (FDH) cofactor-recycling system. This method achieves near-quantitative yields and >99% enantiomeric excess (ee) for (R)-configured amines.
Reaction Conditions :
-
Catalyst : Bacillus badius AmDH variant (Bb-PhAmDH)
-
Buffer : 1 M ammonium formate (pH 8.7)
-
Cofactor : NADH (0.1 mM), recycled via FDH (2–3 U mL⁻¹)
-
Temperature : 30°C
-
Time : 24–48 hours
This approach is atom-efficient, producing inorganic carbonate as the sole by-product.
Palladium-Catalyzed Mizoroki-Heck Arylation
Allylamine Functionalization
The Mizoroki-Heck reaction enables the arylation of allylamines with aryl halides. For example, (E)-3-(2,4-difluorophenyl)prop-2-en-1-amine hydrochloride was synthesized via palladium-catalyzed coupling of allylamine with 2,4-difluoroiodobenzene. Adapting this method, this compound could be synthesized using 2,5-difluoroiodobenzene and a propene-amine precursor.
Procedure :
-
Reagents : Allylamine, 2,5-difluoroiodobenzene, Pd(OAc)₂ (5 mol%), K₂CO₃
-
Solvent : DMF/H₂O (4:1)
-
Conditions : 70°C, 14 hours
-
Workup : Basification with NH₄OH, extraction with CH₂Cl₂, HCl salt formation
Chiral Reduction and Subsequent Amination
Oxazaborolidine-Catalyzed Ketone Reduction
Industrial routes for related cyclopropanamine derivatives involve chiral oxazaborolidine catalysts to reduce ketones to alcohols, followed by amination. For this compound, this strategy would entail:
-
Step 1 : Reduce 1-(2,5-Difluorophenyl)propan-2-one to (S)-1-(2,5-Difluorophenyl)propan-2-ol using (S)-CBS catalyst and BH₃·SMe₂.
-
Step 2 : Convert the alcohol to the amine via Mitsunobu reaction (DEAD, Ph₃P, HN₃) or Gabriel synthesis.
Industrial Optimization :
Alternative Synthetic Routes
Gabriel Synthesis
The Gabriel method offers a classical route to primary amines:
-
Alkylation : React 2-bromo-1-(2,5-difluorophenyl)propane with potassium phthalimide.
-
Hydrolysis : Treat the phthalimide intermediate with hydrazine or HCl.
Limitations : Requires regioselective alkylation and harsh hydrolysis conditions.
Nitrile Reduction
-
Nitrile Formation : React 1-(2,5-Difluorophenyl)propan-2-yl chloride with NaCN.
-
Reduction : Reduce the nitrile to the amine using LiAlH₄ or catalytic hydrogenation (H₂, Ra-Ni).
Typical Yields : 70–90% (for analogous arylpropanamines).
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Biocatalytic (AmDH) | >95 | >99 | Moderate | High |
| Mizoroki-Heck Arylation | 70–80 | N/A | Low | Moderate |
| Chiral Reduction | 80–85 | >98 | High | Moderate |
| Gabriel Synthesis | 60–75 | N/A | High | Low |
Q & A
Q. How can the synthesis of 1-(2,5-Difluorophenyl)propan-2-amine be optimized for high enantiomeric purity?
Methodological Answer: To achieve high enantiomeric purity, consider using chiral catalysts (e.g., asymmetric hydrogenation) or resolving agents during synthesis. Fluorination agents like 3-(2,5-Difluorophenyl)propanoic acid derivatives ( ) can improve regioselectivity. Purification via chiral chromatography or crystallization with enantiomerically pure counterions (e.g., tartaric acid) is critical. Monitor purity using chiral HPLC or NMR enantiomeric differentiation (as demonstrated for structurally similar amphetamines in ).
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Use , , and -NMR to confirm structural integrity and fluorine substitution patterns (as shown for fluorinated amphetamines in ).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 207.057 for the hydrochloride salt; ).
- Chromatography : Combine HPLC/GC with UV or fluorescence detection to assess purity and resolve enantiomers.
Q. What safety protocols should be followed when handling this compound?
Methodological Answer: Refer to Safety Data Sheets (SDS) for fluorinated amines ( ):
Q. What are the primary pharmacological targets of fluorinated amphetamines like this compound?
Methodological Answer: Fluorinated amphetamines typically interact with monoamine transporters (e.g., serotonin, dopamine) and receptors. For example, 2-FA and 4-FA ( ) show affinity for serotonin receptors. Use competitive binding assays (e.g., radioligand displacement) or functional assays (e.g., calcium flux) to identify targets.
Q. How can researchers validate the compound’s stability under experimental conditions?
Methodological Answer:
- Perform accelerated stability studies (e.g., exposure to heat, light, pH variations).
- Monitor degradation via LC-MS or NMR ( ).
- Use inert atmospheres (N) and stabilizers (e.g., antioxidants) for long-term storage.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated amphetamines?
Methodological Answer: Discrepancies often arise from differences in enantiomeric purity, assay conditions, or metabolite interference.
Q. What experimental designs are suitable for studying the impact of fluorination on pharmacological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Syntize analogs with varying fluorine positions (e.g., 2,4- vs. 2,5-difluoro; ) and compare binding affinities.
- In Silico Modeling : Perform docking studies to assess fluorine’s role in receptor interactions (e.g., halogen bonding).
- In Vivo/In Vitro Correlation : Test analogs in behavioral assays (e.g., locomotor activity) and receptor-binding assays.
Q. How does stereochemistry influence the compound’s interactions with biological targets?
Methodological Answer: Enantiomers may exhibit divergent receptor binding or metabolic pathways. For example, (S)-enantiomers of similar amines show higher receptor selectivity ().
Q. What computational approaches are effective for modeling receptor-ligand interactions?
Methodological Answer:
Q. How can metabolite profiling be conducted for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
